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Compound of Interest

2-Chloro-5-phenylpyridine-3-
Compound Name:

carboxaldehyde
CAS No.: 176433-57-1
Cat. No.: B061185

Get Quote

\ J

Technical Guide & Characterization Protocol

Molecular Profile & Theoretical Conformation

This compound represents a "privileged scaffold” in drug discovery, particularly for kinase
inhibitors where the biaryl axis provides hydrophobic pocket occupancy and the aldehyde
serves as a "warhead" precursor (e.g., for reductive amination or condensation).
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Property Specification

IUPAC Name 2-Chloro-5-phenylpyridine-3-carbaldehyde
176433-57-1 (Primary), 66600-05-3 (Base

CAS Number
scaffold ref)

Formula

Exact Mass 217.0294

ClogP ~3.4 (Lipophilic)

Electrophilic aldehyde (C3),
Key Functionality
-active chloride (C2)

3D Conformational Analysis

The steric interaction between the phenyl ring at C5 and the pyridine protons forces the biaryl
system out of planarity.

o Torsion Angle: The phenyl ring is predicted to be twisted by ~35-45° relative to the pyridine
plane to minimize repulsion between the phenyl ortho-protons and the pyridine H4/H6.

e Implication: This twist disrupts

-conjugation, slightly hypsochromically shifting the UV

compared to a planar system.

Synthetic Logic & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities. The most robust route is the
Suzuki-Miyaura coupling of 5-bromo-2-chloronicotinaldehyde.

Reaction Pathway Diagram

The following workflow illustrates the regioselective coupling logic and potential side reactions.
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Figure 1: Synthetic workflow showing the chemoselective Suzuki coupling. The C-Br bond is
significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond, allowing
retention of the 2-chloro "handle.”

Spectroscopic Characterization Protocol

This section provides the self-validating spectral signatures required to confirm identity and
purity.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

or

Reference: TMS (0.00 ppm)
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Signal (
Multiplicity
ppm)

Integral

Assignment

Structural
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Logic

10.45 Singlet (s)

1H

-CHO

Diagnostic
aldehyde peak.
Must be sharp;
broadening
indicates acid

impurity.

8.78 Doublet (d)

1H

Py-H6

Most deshielded
aromatic proton
due to proximity
to Nitrogen and
Phenyl ring.
Coupling

8.35 Doublet (d)

1H

Py-H4

Ortho to
aldehyde
(deshielding).
Shows meta-

coupling to H6 (

).

7.55-7.65 Multiplet (m)

2H

Ph-H (ortho)

Correlates with
H6 in NOESY if
rotation is slow

(rare).

7.45-7.55 Multiplet (m)

3H

Ph-H (meta/para)

Standard
aromatic

envelope.

Critical QC Check:

e Coupling Constant (
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): The pyridine protons H4 and H6 are meta to each other. You must observe a clean meta-
coupling constant of ~2.0 — 2.5 Hz. If you see a larger coupling (~8 Hz), regioisomer
contamination (e.g., 2-chloro-4-phenyl...) is present.

B. Mass Spectrometry (LC-MS)

« lonization: ESI+ (Electrospray lonization)
e Molecular lon (

): 218.03 Da

 |sotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.
o M (218.0): 100% relative abundance.
o M+2 (220.0): ~32% relative abundance.

o Validation: If the M+2 peak is <10% or >50%, the Chlorine is either missing (des-chloro

impurity) or bis-chlorinated.

C. Infrared Spectroscopy (FT-IR)

e 1690 - 1710 cm~1: Strong

stretch (Aldehyde). Lower frequency than typical aliphatic aldehydes due to conjugation with
the pyridine ring.

e 1580 cm~1: C=N / C=C aromatic skeletal vibrations.
e 1050 - 1100 cm~*: Aryl chloride (C-ClI) stretch (often weak/obscured).

Quality Control & Stability

The aldehyde functionality is the stability-limiting factor.

HPLC Method Parameters (Purity Profiling)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
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» Mobile Phase A: Water + 0.1% Formic Acid.
e Mobile Phase B: Acetonitrile (MeCN).
e Gradient: 10% B to 90% B over 15 minutes.
o Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).
e Retention Time Logic:
o Acid Impurity: Elutes early (polar).
o Target Aldehyde: Intermediate elution.
o Bis-phenyl Impurity: Elutes late (highly lipophilic).
Stability Protocol
o Storage: Store at -20°C under Argon/Nitrogen.

» Oxidation Risk: The aldehyde slowly oxidizes to 2-chloro-5-phenylnicotinic acid upon air
exposure. This appears as a white precipitate in the yellow oil/solid aldehyde.

e Re-purification: If acid content >2%, dissolve in

and wash with saturated

(aqg). The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

References

» Synthetic Methodology:Organic Syntheses, Coll. Vol. 89, p. 549 (2012). (General protocols
for pyridine functionalization and Vilsmeier-Haack formylation).

e Suzuki Coupling on Pyridines:Green Chemistry, 2017, 19, 5243-5249. (Mechanistic insight
into Pd-catalyzed coupling of aryl chlorides/bromides in agueous media).

e Physical Properties & CAS Verification:ChemWhat Database, CAS# 176433-57-1 Entry.
(Melting point and synonym verification).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Spectral Data Correlation:Royal Society of Chemistry (RSC) Data Repository, NMR data for
2-phenylpyridine derivatives.

e To cite this document: BenchChem. [Structural Analysis of 2-Chloro-5-phenylpyridine-3-
carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-
phenylpyridine-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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